![molecular formula C18H21NO6S B299732 N-[3-(1,3-dioxan-2-yl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B299732.png)
N-[3-(1,3-dioxan-2-yl)phenyl]-3,4-dimethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1,3-dioxan-2-yl)phenyl]-3,4-dimethoxybenzenesulfonamide, also known as DASB, is a chemical compound that is widely used in scientific research. It is a selective serotonin reuptake inhibitor (SSRI) that is commonly used to study the serotonin transporter (SERT) in the brain.
Mechanism of Action
N-[3-(1,3-dioxan-2-yl)phenyl]-3,4-dimethoxybenzenesulfonamide works by selectively binding to the SERT and inhibiting the reuptake of serotonin in the brain. This leads to an increase in serotonin levels in the synaptic cleft, which can have various effects on mood, behavior, and cognition.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the brain. It has been shown to increase serotonin levels in the brain, which can have antidepressant and anxiolytic effects. This compound has also been shown to affect the function of other neurotransmitter systems, including dopamine and norepinephrine.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[3-(1,3-dioxan-2-yl)phenyl]-3,4-dimethoxybenzenesulfonamide in lab experiments is its high selectivity for SERT. This allows for accurate and specific measurements of SERT activity in the brain. However, this compound has a relatively short half-life, which can limit its use in certain experiments. Additionally, this compound has a high affinity for SERT, which can make it difficult to displace from the transporter.
Future Directions
There are many future directions for research involving N-[3-(1,3-dioxan-2-yl)phenyl]-3,4-dimethoxybenzenesulfonamide. One area of research is the development of new ligands for SERT that have longer half-lives and better pharmacokinetic properties. Another area of research is the use of this compound in the study of other psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, this compound could be used to study the effects of various drugs and interventions on SERT activity in the brain.
Synthesis Methods
The synthesis of N-[3-(1,3-dioxan-2-yl)phenyl]-3,4-dimethoxybenzenesulfonamide involves the reaction of 3-(1,3-dioxan-2-yl)aniline with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base, such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound.
Scientific Research Applications
N-[3-(1,3-dioxan-2-yl)phenyl]-3,4-dimethoxybenzenesulfonamide is commonly used in scientific research to study the SERT in the brain. It is a highly selective ligand for SERT and can be used to visualize and quantify SERT using positron emission tomography (PET) imaging. This compound has been used to study the role of SERT in various psychiatric disorders, including depression, anxiety, and obsessive-compulsive disorder.
Properties
Molecular Formula |
C18H21NO6S |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-[3-(1,3-dioxan-2-yl)phenyl]-3,4-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C18H21NO6S/c1-22-16-8-7-15(12-17(16)23-2)26(20,21)19-14-6-3-5-13(11-14)18-24-9-4-10-25-18/h3,5-8,11-12,18-19H,4,9-10H2,1-2H3 |
InChI Key |
CTEAGFFURUNACJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3OCCCO3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3OCCCO3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


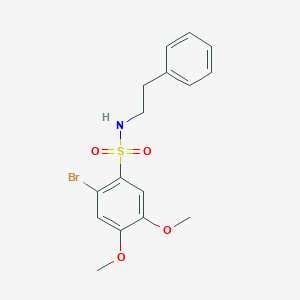
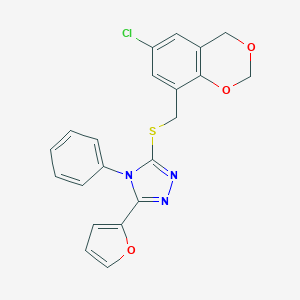
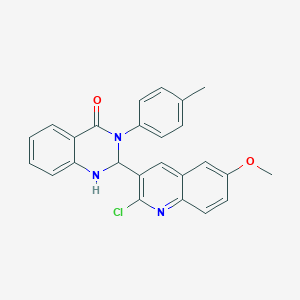
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,4,6-trimethylphenyl)ethanone](/img/structure/B299657.png)
![3,5-dimethoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B299658.png)
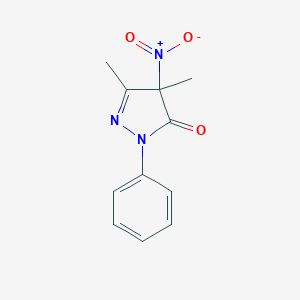
![4-tert-butyl-N-{2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]ethyl}benzenesulfonamide](/img/structure/B299664.png)
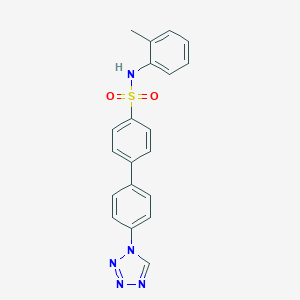
![N-[3-(1-pyrrolidinyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B299666.png)
![Nalpha-[(benzyloxy)carbonyl]-N-cyclopropylphenylalaninamide](/img/structure/B299668.png)
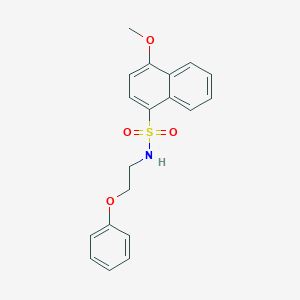
![N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide](/img/structure/B299672.png)
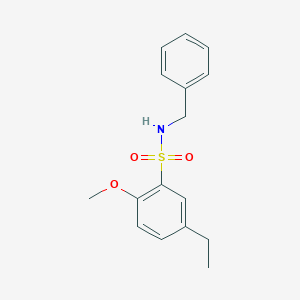
![N-[2-(4-tert-butylphenoxy)ethyl]-N'-phenylthiourea](/img/structure/B299674.png)
